CYP2C19 Inhibition Potency Comparison with Structurally Related 1-Cyanocyclopropyl Amides
N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide exhibits a Ki of 70 nM against recombinant human CYP2C19 (3-O-methylfluorescein substrate, 3-min preincubation), placing it in the moderate-to-potent inhibitor range [1]. By comparison, the 2-methoxyphenyl analog N-(1-cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide (CAS not assigned; C16H20N2O2) has no reported CYP2C19 inhibition data in the same assay system, indicating that the 3-fluorophenyl substitution confers a distinct CYP interaction profile not shared by the 2-methoxy variant . This differential CYP2C19 engagement is mechanistically significant because CYP2C19 metabolizes approximately 10% of clinically used drugs, and inhibitors can cause pharmacokinetic drug–drug interactions.
| Evidence Dimension | CYP2C19 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM (recombinant human CYP2C19) |
| Comparator Or Baseline | 2-Methoxyphenyl analog: no CYP2C19 inhibition data available in comparable assay |
| Quantified Difference | Not calculable; presence of CYP2C19 activity for 3-fluorophenyl vs. absence of data for 2-methoxyphenyl analog |
| Conditions | Recombinant human CYP2C19; 3-O-methylfluorescein substrate; 3-min preincubation; ChEMBL/BindingDB curated data from Amgen panel |
Why This Matters
A compound with known, quantifiable CYP2C19 inhibitory activity provides a defined liability profile for DDI risk assessment, whereas analogs lacking such data introduce uncharacterized pharmacokinetic risk in preclinical development.
- [1] BindingDB. Entry BDBM50380522, Ki: 70 nM for CYP2C19 (recombinant). Curated by ChEMBL. View Source
